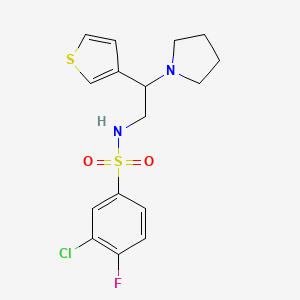

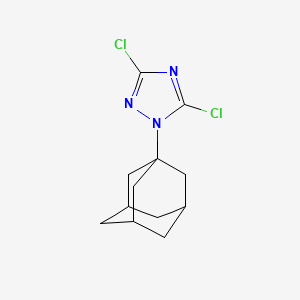

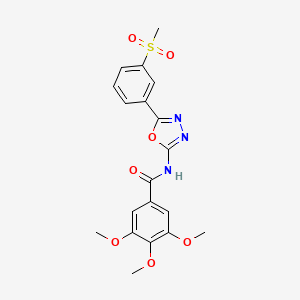

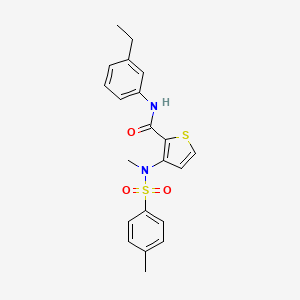

1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They are a fascinating class of polycyclic hydrocarbons with unique physical and chemical properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis

The density functional theoretical computations were performed at B3LYP/6-311G+(d,p) levels to derive the optimized geometry, vibrational wavenumbers with FT-IR intensity, HOMO–LUMO energies, and several thermodynamic properties in ground state .Chemical Reactions Analysis

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

Adamantanes are characterized by a high degree of symmetry . They are nanoscale substructures of the sp3-hybridized diamond lattice .Aplicaciones Científicas De Investigación

Pharmaceutical Development

Triazole derivatives have been extensively studied for their pharmacological properties. They exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013). These compounds are crucial in the search for new drugs due to their structural versatility and significant biological activities. The development of novel triazole compounds, such as 1-(1-Adamantyl)-3,5-dichloro-1H-1,2,4-triazole, could lead to the discovery of new therapeutic agents for various diseases.

Material Science

Triazole derivatives are also significant in material science, particularly in the development of corrosion inhibitors for metal surfaces. 1,2,3-Triazole derivatives have shown good efficiency as corrosion inhibitors for metals and their alloys in different acidic media. Their easy preparation, non-toxicity, environmental friendliness, and stability under acidic conditions make them attractive for this application (Hrimla et al., 2021).

Green Chemistry

The synthesis of triazole compounds has been explored under green chemistry protocols to enhance the sustainability and efficiency of chemical processes. Eco-friendly procedures for the click synthesis of 1,2,3-triazoles have been developed, utilizing renewable catalysts and solvents. These methodologies offer advantages such as shorter reaction times, easier work-up, and higher yields, contributing to the industrial synthesis of drugs and other areas with minimized environmental impact (de Souza et al., 2019).

Proton-Conducting Membranes

Proton-conducting membranes based on triazole compounds, specifically 1H-1,2,4-triazole, are promising for the development of fuel cell membranes. These materials improve the basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures (Prozorova & Pozdnyakov, 2023).

Safety and Hazards

Direcciones Futuras

The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made it increasingly relevant to summarize and systematize data on adamantane derivatives . The development of new antitubercular agents working via a novel mechanism of action distinct from the current drugs is also a promising future direction .

Mecanismo De Acción

Target of Action

Adamantane derivatives, which include this compound, have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

It’s known that adamantane derivatives can be synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound might interact with its targets through radical-based functionalization reactions.

Biochemical Pathways

It’s known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound might affect pathways involving these bonds.

Pharmacokinetics

It’s known that adamantane derivatives like amantadine have a bioavailability of 86–90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10–31 hours, and are excreted in urine . These properties might provide some insights into the pharmacokinetics of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole.

Result of Action

It’s known that adamantane derivatives have unique structural, biological, and stimulus-responsive properties . This suggests that the compound might have diverse effects at the molecular and cellular level.

Action Environment

It’s known that the synthesis of adamantane derivatives can be carried out under optimal conditions established to reduce the use of toxic reagents or solvents and can be carried out in one pot to make it more environmentally friendly . This suggests that the compound’s action might be influenced by similar environmental factors.

Propiedades

IUPAC Name |

1-(1-adamantyl)-3,5-dichloro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCFCYUGWQOWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide](/img/structure/B2897880.png)

![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide](/img/structure/B2897881.png)

![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)

![5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2897884.png)